molecular formula C17H22N2O3 B1227934 N-cyclohexyl-3-(3-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxamide

N-cyclohexyl-3-(3-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxamide

Cat. No. B1227934
M. Wt: 302.37 g/mol
InChI Key: GOKNYOHQPLPAOF-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(3-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxamide is a member of methoxybenzenes.

Scientific Research Applications

Chemical Synthesis and Characterization

The compound N-cyclohexyl-3-(3-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxamide and its derivatives are primarily involved in chemical synthesis and characterization studies. These compounds are synthesized through various chemical reactions and are characterized using different spectroscopic methods.

  • Synthesis of Pyrazole and Pyrimidine Derivatives : Compounds similar to N-cyclohexyl-3-(3-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxamide are used in the synthesis of pyrazole and pyrimidine derivatives. For instance, pyrazolo[1,5-a]pyrimidine derivatives are synthesized from 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, showing the versatility of these compounds in synthesizing a range of chemical structures (Hassan et al., 2014).

  • Synthesis of Benzodiazepines and Isoxazolines : The compound and its analogs play a role in synthesizing benzodiazepines and isoxazolines. For example, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide is synthesized using a 'one-pot' reductive cyclization process, showcasing the compound's utility in producing pharmaceutical intermediates (Bhaskar et al., 2019).

  • Characterization and Molecular Structure Analysis : The derivatives of this compound are also used in detailed molecular structure analysis. For example, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized and characterized, contributing to the understanding of molecular conformations and intramolecular interactions (Özer et al., 2009).

  • Synthesis of Cycloaddition Products : The compound is involved in the synthesis of unusual cycloaddition products, such as bicyclic tetrahydro-oxazolo-(3,2-b)[1,3]oxazine-2-carboxamide derivatives, highlighting its role in producing complex organic structures (Gucma & Gołębiewski, 2014).

  • Radiochemistry and PET Imaging : Certain derivatives of the compound have been used in radiochemistry for positron emission tomography (PET) imaging, particularly as tracers for serotonin 5-HT(1A) receptors. This indicates its potential application in neuroimaging and the study of neuropsychiatric disorders (García et al., 2014).

  • Antibacterial and Urease Inhibition Activities : Some derivatives show promising results in antibacterial activities and urease inhibition, indicating their potential in developing new antibiotic and antibacterial drugs. For example, 2-phenylthiazole derivatives exhibit significant urease inhibitory activity (Shi et al., 2018).

properties

Product Name

N-cyclohexyl-3-(3-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxamide

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

N-cyclohexyl-3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C17H22N2O3/c1-21-14-9-5-6-12(10-14)15-11-16(22-19-15)17(20)18-13-7-3-2-4-8-13/h5-6,9-10,13,16H,2-4,7-8,11H2,1H3,(H,18,20)

InChI Key

GOKNYOHQPLPAOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(C2)C(=O)NC3CCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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